D-Arginine

Overview

Description

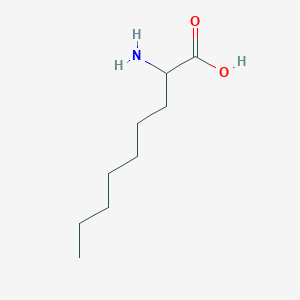

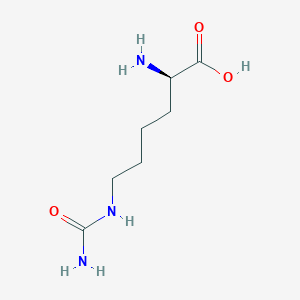

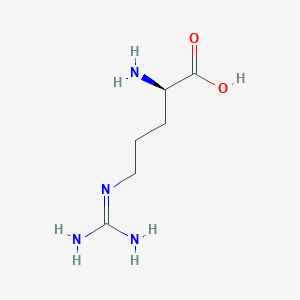

D-arginine is a D-α-amino acid that is the D-isomer of arginine. Unlike its L-form, which is physiologically active, this compound is not commonly found in nature.

Mechanism of Action

Target of Action

D-Arginine, a D-α-amino acid, is the D-isomer of arginine . It primarily targets the Creatine kinase M-type in humans . This enzyme plays a crucial role in energy transduction in tissues with fluctuating energy demands by catalyzing the reversible transfer of phosphate between ATP and various phosphogens.

Mode of Action

It’s known that arginine-rich peptides can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions . This interaction can mediate the formation of two salt bridges simultaneously; favored interaction partners include the negative charges of phosphate and the O6 and N7 atoms of guanine .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the synthesis of creatine, a molecule that helps provide energy to all cells in the body, particularly muscle cells . It also participates in the arginine degradation pathway, which is critical for controlling immune cell function . Furthermore, this compound may function as part of a cooperative strategy in microbial communities to protect non-producing members from competing bacteria .

Pharmacokinetics (ADME Properties)

It’s known that the adme properties of biopharmaceuticals like this compound are impacted by their physicochemical characteristics . Given their relatively large size and their hydrophilic nature, their absorption, distribution, metabolism, and excretion properties are different in many aspects compared to small drugs .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It’s known that arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and immunity . Moreover, this compound may induce nucleolar stress, leading to a generalized accumulation of orphan ribosomal proteins, which is toxic in cells and drives accelerated aging in mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability and identity of L-amino acids in the environment would affect the final composition and amount of D-amino acids . Furthermore, bacterial secretion of this compound has been found to control environmental microbial biodiversity .

Biochemical Analysis

Biochemical Properties

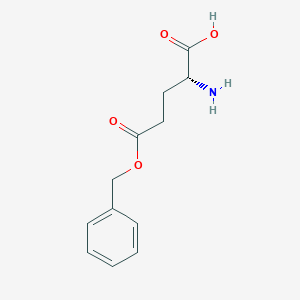

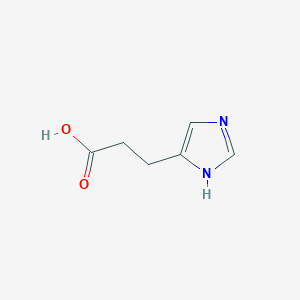

D-Arginine serves as a substrate for distinct metabolic pathways that profoundly affect cell biology . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These interactions lead to the production of biologically important compounds like nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to affect immune cell biology, particularly macrophage, dendritic cell, and T cell immunobiology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the guanidinium group of this compound has been found to stabilize proteins against aggregation through protein-protein interactions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the unfolded protein response (UPR) has different effects on protein turnover depending on their subcellular location . This indicates that this compound’s effects on cellular function can vary over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, both oral and intraperitoneal this compound administration in Dahl salt-sensitive (DSS) rats was shown to prevent the increase in blood pressure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the urea cycle, nitric oxide synthesis, and arginine biosynthesis . This compound also affects metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specialized carrier proteins . These proteins provide adequate import and export routes for this compound, ensuring its availability for various enzymatic reactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are critical. For example, in endothelial cells, argininosuccinate synthase, which is involved in the conversion of citrulline to this compound, co-localizes with eNOS at caveolae and outside of the Golgi .

Preparation Methods

Synthetic Routes and Reaction Conditions

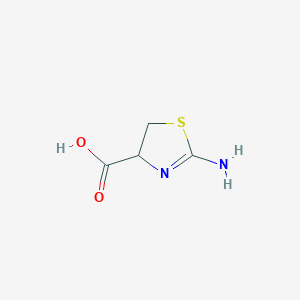

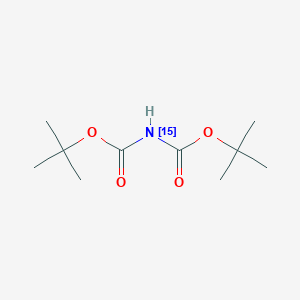

D-arginine can be synthesized through several methods. One common approach involves the enzymatic conversion of DL-arginine into L-ornithine using the enzyme L-arginase. This process selectively converts L-arginine to L-ornithine, allowing for the recovery of this compound in purified form . Another method includes substrate preparation, hydrogenation reaction, removal of the reducing agent, and optical separation .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes. The method includes steps such as fermentation liquid preparation, slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining of the fermented product. This process ensures high yield and quality of this compound while reducing environmental pollution .

Chemical Reactions Analysis

Types of Reactions

D-arginine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions

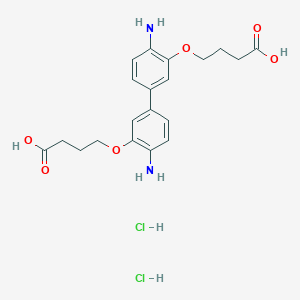

Common reagents used in the reactions of this compound include dibenzocyclooctyne (DBCO) and azide. These reagents are used in click chemistry to create self-assembled supramolecular nanovehicles .

Major Products Formed

The major products formed from the reactions of this compound include well-defined nanostructures that have significant applications in drug delivery systems. These nanostructures are stable and efficient in delivering therapeutic agents .

Scientific Research Applications

D-arginine has a wide range of scientific research applications:

Chemistry: Used in the synthesis of various compounds and as a reagent in chemical reactions.

Biology: Studied for its role in cellular processes and interactions.

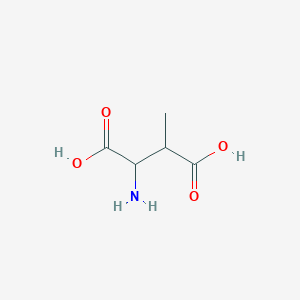

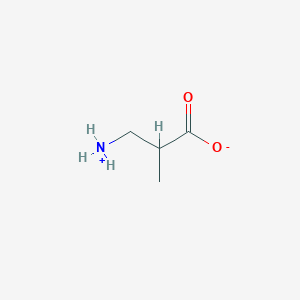

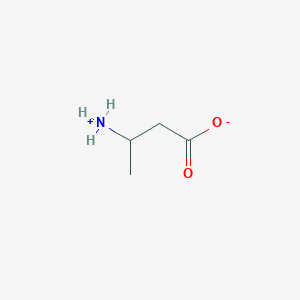

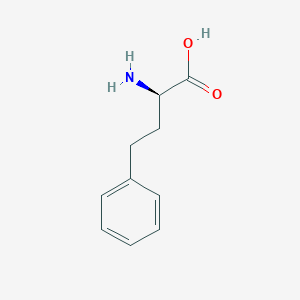

Comparison with Similar Compounds

Similar Compounds

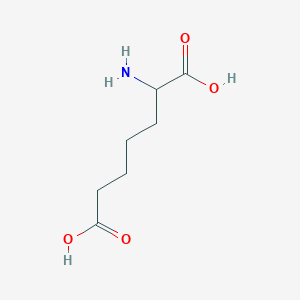

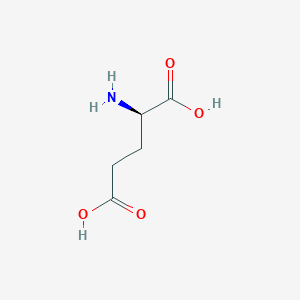

L-arginine: The L-isomer of arginine, which is physiologically active and widely found in nature.

L-citrulline: A related amino acid involved in the urea cycle and nitric oxide production.

L-ornithine: Another related amino acid that plays a role in the urea cycle and is used in various metabolic processes.

Uniqueness of D-arginine

This compound is unique due to its D-configuration, which provides distinct properties compared to its L-counterparts. Its resistance to degradation and ability to escape lysosomes make it valuable in drug delivery systems .

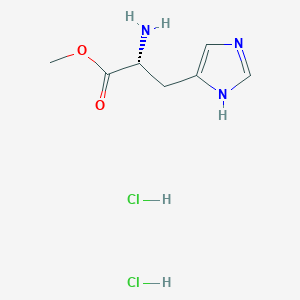

Properties

IUPAC Name |

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61155-84-8 | |

| Record name | Poly-D-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61155-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40883354 | |

| Record name | D-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

157-06-2 | |

| Record name | D-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-D-arginine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54Z304Z7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.